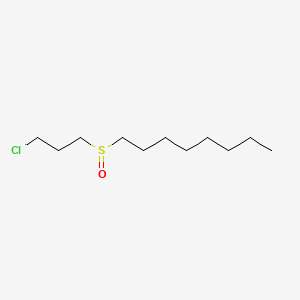

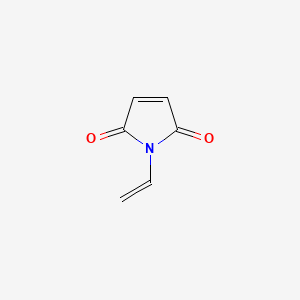

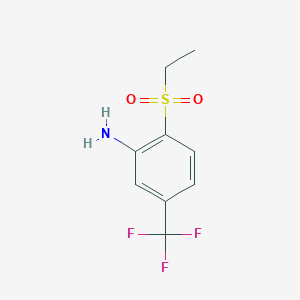

![molecular formula C12H16ClN3O3 B1605553 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol CAS No. 312269-35-5](/img/structure/B1605553.png)

2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol

Overview

Description

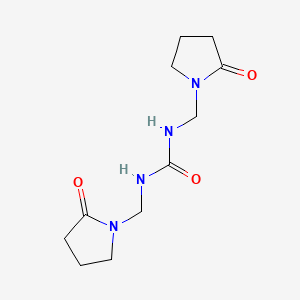

“2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol” is a chemical compound with the molecular formula C12H16ClN3O3 . It has a molecular weight of 285.73 . This compound is also known by other names such as 1-Piperazineethanol, 4-(2-chloro-4-nitrophenyl)- .

Synthesis Analysis

The synthesis of piperazine derivatives, which includes “2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol”, has been a subject of research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The InChI code for “2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol” is 1S/C12H16ClN3O3/c13-11-9-10 (16 (18)19)1-2-12 (11)15-5-3-14 (4-6-15)7-8-17/h1-2,9,17H,3-8H2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol” include a melting point of 88-90°C, a predicted boiling point of 464.9±45.0°C, and a predicted density of 1.350±0.06 g/cm3 . The compound also has a predicted pKa value of 14.96±0.10 .

Scientific Research Applications

Synthesis and Characterization

The compound 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol has been synthesized through a reaction involving 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine. The process was optimized considering factors like raw material ratio, reaction time, and temperature, achieving an 88.5% yield. This synthesis underscores the compound's chemical versatility and potential for further functional modifications (Wang Jin-peng, 2013).

Catalytic and Biochemical Interactions

The compound exhibits notable interactions in biochemical contexts, particularly in catalytic processes and enzyme-mediated reactions. For instance, the cooperative electrocatalytic oxidation of alcohols, involving copper and nitroxyl co-catalyst systems, showcases the potential of integrating such compounds in energy conversion and fine-chemical synthesis. This approach leverages the low-potential, proton-coupled redox processes, demonstrating the compound's applicability in efficient, two-electron electrochemical operations (A. Badalyan & S. Stahl, 2016).

Molecular Engineering and Structural Analysis

The compound's utility extends to molecular engineering, where it serves as a building block in the synthesis of complex molecular structures. Studies on the hydrogen-bond association in organic crystals, particularly involving piperazine-2,5-diones, have shed light on the compound's role in forming polymorphic crystalline forms. This has implications for understanding molecular aggregation in solution and designing molecules with specific interaction patterns (Robin A Weatherhead-Kloster et al., 2005).

Antimicrobial and Antifungal Properties

The compound and its derivatives have been explored for antimicrobial and antifungal applications. Synthesized derivatives have shown significant inhibitory activity against various bacterial and fungal strains, highlighting the compound's potential in developing new antimicrobial agents. This aspect is particularly important in addressing the growing concern of antibiotic resistance (N. Patel et al., 2011).

Safety and Hazards

properties

IUPAC Name |

2-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O3/c13-11-9-10(16(18)19)1-2-12(11)15-5-3-14(4-6-15)7-8-17/h1-2,9,17H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOGHWZVDGBXNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336711 | |

| Record name | 2-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol | |

CAS RN |

312269-35-5 | |

| Record name | 2-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.